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Compound of Interest

Compound Name:
1,5,6-Trihydroxy-3-

methoxyxanthone

Cat. No.: B15588254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5,6-
Trihydroxy-3-methoxyxanthone, a naturally occurring xanthone with potential biological

activities. Due to the limited availability of complete, experimentally-derived spectroscopic data

in the public domain for this specific compound, this guide combines expected spectral

characteristics based on its chemical structure and data from analogous compounds with

generalized experimental protocols for its isolation and analysis.

Physicochemical Properties
Property Value Source

Molecular Formula C₁₄H₁₀O₆ [ChemFaces]

Molecular Weight 274.23 g/mol [MedChemExpress]

CAS Number 50868-52-5 [ChemFaces]

Natural Source
Hypericum perforatum L. (St.

John's Wort)

[MedChemExpress,

ChemFaces]

Spectroscopic Data (Expected Values)
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The following tables summarize the expected spectroscopic data for 1,5,6-Trihydroxy-3-
methoxyxanthone based on the general characteristics of the xanthone scaffold and its

specific functional groups.

UV-Visible Spectroscopy
Xanthones typically exhibit three to four characteristic absorption bands in the UV-Vis

spectrum.

λmax (nm) Electronic Transition

~ 240-260 π → π* (Benzoyl system)

~ 260-280 π → π

~ 310-330 π → π (Cinnamoyl system)

~ 360-400 n → π*

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹) Functional Group Vibration Mode

3500-3200 (broad) O-H (Phenolic) Stretching

3100-3000 C-H (Aromatic) Stretching

1650-1610 C=O (γ-pyrone) Stretching

1600-1450 C=C (Aromatic) Stretching

1280-1150 C-O-C (Ether) Asymmetric Stretching

1200-1000 C-O (Phenolic) Stretching

¹H-NMR Spectroscopy
The proton NMR spectrum is expected to show signals for aromatic protons, a methoxy group,

and hydroxyl groups. The chemical shifts (δ) are predicted for a typical deuterated solvent like
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DMSO-d₆.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 12.0-13.0 s 1H C1-OH (Chelated)

~ 9.0-10.0 br s 2H C5-OH, C6-OH

~ 6.5-7.5 m 3H
Aromatic Protons (H-

2, H-4, H-7, H-8)

~ 3.8-4.0 s 3H C3-OCH₃

¹³C-NMR Spectroscopy
The carbon NMR spectrum will show signals for the carbonyl carbon, aromatic carbons, and

the methoxy carbon.

Chemical Shift (δ, ppm) Carbon Type Assignment

~ 180-185 C=O C-9

~ 160-165 C-O C-1, C-3, C-5, C-6

~ 150-158 C-O-C C-4a, C-8a, C-10a, C-9a

~ 90-120 C-H (Aromatic) C-2, C-4, C-7, C-8

~ 55-60 -OCH₃ C3-OCH₃

Mass Spectrometry
High-resolution mass spectrometry is crucial for confirming the molecular formula.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ion Expected m/z

[M]⁺ 274.0477

[M+H]⁺ 275.0550

[M+Na]⁺ 297.0369

Experimental Protocols
The following are generalized protocols for the isolation and spectroscopic analysis of

xanthones from plant material, which can be adapted for 1,5,6-Trihydroxy-3-
methoxyxanthone.

Isolation of 1,5,6-Trihydroxy-3-methoxyxanthone
Plant Material Preparation: The adventitious roots of Hypericum perforatum L. are collected,

air-dried, and ground into a fine powder.

Extraction: The powdered plant material is extracted exhaustively with methanol or ethanol at

room temperature using maceration or Soxhlet extraction. The solvent is then evaporated

under reduced pressure to yield a crude extract.

Fractionation: The crude extract is suspended in water and partitioned successively with

solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The

xanthone-rich fraction is typically found in the ethyl acetate or chloroform fraction.

Chromatographic Purification:

Silica Gel Column Chromatography: The active fraction is subjected to column

chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are

further purified using a Sephadex LH-20 column with methanol as the eluent.

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is

achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a
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methanol-water or acetonitrile-water gradient, to yield the pure compound.

Spectroscopic Analysis
UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a spectrophotometer using

methanol as a solvent.

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR)

spectrometer. The sample is typically prepared as a KBr pellet.

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a

high-field NMR spectrometer (e.g., 400 or 600 MHz). The purified compound is dissolved in a

suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF or

Orbitrap mass spectrometer to confirm the elemental composition.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the isolation and characterization of a

natural product like 1,5,6-Trihydroxy-3-methoxyxanthone.
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Figure 1. General workflow for the isolation and spectroscopic characterization of a xanthone.
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Disclaimer: The spectroscopic data presented in the tables are expected values and should be

confirmed with experimentally obtained data for the pure compound. The experimental

protocols are generalized and may require optimization for specific laboratory conditions.

To cite this document: BenchChem. [Spectroscopic Profile of 1,5,6-Trihydroxy-3-
methoxyxanthone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15588254#spectroscopic-data-of-1-5-6-trihydroxy-3-
methoxyxanthone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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